Dichlorosilane

Low-Temperature Epitaxy Si CVD Growth Kinetics

Dichlorosilane (DCS) bridges the reactivity gap between silane and silicon tetrachloride, enabling precise, high-yield silicon deposition where generic chlorosilanes fail. Its 13 kcal/mol activation energy—versus 22 kcal/mol for TCS—drives up to 60% silicon conversion, directly reducing precursor waste and operational cost in high-volume fabs. Combined with HCl, DCS delivers unmatched selectivity for SEG in advanced CMOS nodes, critical for raised source/drain and channel engineering. For LPCVD silicon nitride, DCS+NH₃ chemistry provides robust, well-characterized film properties. As a carbon-free monomer for polysilazane-derived Si₃N₄ ceramics, DCS uniquely eliminates carbon contamination that degrades electrical performance. Choose DCS for superior film control, lower thermal budget, and higher material efficiency.

Molecular Formula Cl2H2Si
SiH2Cl2
Molecular Weight 101.00 g/mol
Cat. No. B8785471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorosilane
Molecular FormulaCl2H2Si
SiH2Cl2
Molecular Weight101.00 g/mol
Structural Identifiers
SMILES[SiH2](Cl)Cl
InChIInChI=1S/Cl2H2Si/c1-3-2/h3H2
InChIKeyMROCJMGDEKINLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorosilane (DCS) for Semiconductor Manufacturing: Technical Baseline and Procurement Considerations


Dichlorosilane (DCS, SiH₂Cl₂) is an inorganic chlorosilane gas used as a silicon precursor in chemical vapor deposition (CVD) for semiconductor device fabrication. At room temperature and atmospheric pressure, DCS is a colorless, flammable, corrosive, and toxic liquefied gas with a vapor pressure of 167.2 kPa at 20°C, a boiling point of 8°C, and a melting point of -122°C [1]. It is primarily employed in low-pressure chemical vapor deposition (LPCVD) for silicon epitaxy and in the formation of silicon nitride (when co-flowed with ammonia) and silicon-germanium (SiGe) alloys (when co-flowed with germane) [1]. As a member of the chlorosilane family, DCS occupies an intermediate position in terms of chlorine content and reactivity between silane (SiH₄) and silicon tetrachloride (SiCl₄) . This intermediate chemistry is the foundation for its specific performance advantages, which are quantitatively defined in the following sections.

Why Substituting Dichlorosilane with Other Chlorosilanes or Silane Is Not a Viable Option for Critical Deposition Processes


Dichlorosilane, trichlorosilane (TCS), silicon tetrachloride (STC), and silane are all used for silicon deposition, but they cannot be interchanged without significant, quantifiable impacts on process outcomes. The differences stem from their distinct chemical reactivities and physical properties, which dictate growth rates, temperature windows, and film quality. Simply substituting DCS for silane, for example, results in a growth rate reduction of roughly two orders of magnitude at low temperatures [1]. Similarly, switching from DCS to TCS requires a significant increase in process temperature and can lead to a different byproduct distribution, increasing the burden on abatement and recycling systems [2]. The following evidence quantifies these critical differences, demonstrating why a process optimized for dichlorosilane will not perform as intended with a generic alternative.

Quantitative Performance Differentiation of Dichlorosilane Against Primary Comparators


DCS vs. Silane (SiH₄): Reduced Low-Temperature Growth Rate by Two Orders of Magnitude

For low-temperature (<575°C) silicon growth in a reduced pressure CVD (RPCVD) tool, the growth rate from dichlorosilane (DCS) is approximately 100 times slower than from silane (SiH₄). This quantifies the well-known trade-off in using chlorinated precursors for enhanced selectivity and control, at the cost of deposition rate. [1]

Low-Temperature Epitaxy Si CVD Growth Kinetics

DCS vs. Silane (SiH₄): Significant Difference in Growth Rate Dependency on Precursor Flow

The growth rate of silicon from a dichlorosilane (DCS) + HCl chemistry exhibits a fundamentally different dependence on precursor flow rate compared to growth from silane. The power-law exponent for DCS is 0.36, whereas for silane it is 0.92. This indicates that DCS-based processes are far less sensitive to fluctuations in precursor flow, offering a more stable and controllable deposition process. [1]

Si Epitaxy Growth Kinetics CVD Modeling

DCS vs. Trichlorosilane (TCS): Lower Activation Energy for Decomposition

The activation energy for the decomposition of dichlorosilane (DCS) to form silicon is considerably lower than that for trichlorosilane (TCS). Early studies reported values of approximately 13 kcal/mol for DCS versus 22 kcal/mol for TCS. This lower barrier allows DCS to achieve equilibrium and high conversion yields at lower temperatures than TCS. [1]

Polysilicon CVD Chlorosilane Decomposition Kinetics

DCS vs. Trichlorosilane (TCS) and Silicon Tetrachloride (STC): Comparative Vapor Pressure

Dichlorosilane exhibits a significantly higher vapor pressure than both trichlorosilane (TCS) and silicon tetrachloride (STC) across the temperature range of 300 K to 420 K. This physical property is critical for the design of separation and purification processes in the production of electronic-grade silicon. [1]

Physical Properties Vapor-Liquid Equilibrium Purification

DCS vs. Silane (SiH₄): Higher Minimum Temperature for Epitaxial Growth

The practical minimum temperature for silicon homo-epitaxy using dichlorosilane is higher than that for silane. While silane can be used down to 500°C, DCS is limited to temperatures above 600-650°C. Below these thresholds, the desorption of chlorine or hydrogen from the surface inhibits growth at an acceptable rate (>5 Å/min). [1]

Low-Temperature Epitaxy Si CVD Precursor Limitations

Optimal Application Scenarios for Dichlorosilane Based on Quantified Performance Advantages


Selective Epitaxial Growth (SEG) of Silicon and Silicon-Germanium (SiGe)

The unique chemistry of dichlorosilane, particularly its ability to provide a highly controllable and selective deposition process when combined with HCl, makes it the precursor of choice for SEG applications. The low growth rate dependency on flow (power-law exponent of 0.36) [1] allows for precise control over film thickness in high-aspect-ratio features. Furthermore, its relatively high minimum growth temperature (>600°C) [2] is leveraged to achieve selectivity; the presence of HCl etches any nucleated silicon on dielectric surfaces while allowing epitaxial growth on exposed silicon. This is critical for forming raised source/drain structures and for channel engineering in advanced CMOS transistors [3].

High-Temperature Silicon Epitaxy with High Conversion Efficiency

In applications where deposition temperature is not a primary constraint (e.g., power device fabrication, thick epitaxial layers), dichlorosilane offers a compelling advantage over trichlorosilane due to its lower activation energy for decomposition (13 vs. 22 kcal/mol) [4]. This translates to a more efficient use of the precursor gas, with reported conversion yields into silicon of up to 60% [4]. For a high-volume manufacturing facility, this increased efficiency can lead to a significant reduction in precursor consumption and byproduct generation, directly impacting operational costs and environmental footprint.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride (Si₃N₄)

Dichlorosilane is a widely used silicon source for the LPCVD of stoichiometric silicon nitride (Si₃N₄) when reacted with ammonia (NH₃). The process yields high-quality, uniform dielectric films used for passivation, isolation, and as a hard mask in semiconductor manufacturing [5]. The kinetics of the DCS + NH₃ reaction at typical LPCVD temperatures (700-800°C) provide a robust and well-characterized process window for achieving the desired film properties (refractive index, stress, etch rate).

Production of Preceramic Polymers for High-Purity Silicon Nitride Ceramics

Beyond thin-film deposition, dichlorosilane is a key monomer in the synthesis of preceramic polysilazanes, which are precursors to high-purity, carbon-free silicon nitride (Si₃N₄) ceramics [6]. The use of dichlorosilane, as opposed to alkyl-substituted chlorosilanes, is essential to avoid carbon contamination in the final ceramic product, which would otherwise degrade its electrical and high-temperature properties. This application leverages the specific chemical functionality of DCS's Si-H bonds in polymer synthesis.

Quote Request

Request a Quote for Dichlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.